molecular formula C11H15NO3 B15307601 Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

Cat. No.: B15307601
M. Wt: 209.24 g/mol
InChI Key: FKOFOSXBHHEUGC-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3. It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, as well as an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the esterification of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products

    Oxidation: Products include 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid or its aldehyde derivative.

    Reduction: The major product is 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanol.

    Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.

Scientific Research Applications

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the manufacture of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring influence its binding affinity and specificity. The ester group may undergo hydrolysis to release the active acid form, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)propanoate
  • Ethyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
  • Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)butanoate

Uniqueness

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is unique due to its specific ester functional group and the position of the methoxy and dimethyl groups on the pyridine ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3. This compound is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with an acetate group attached to the 2-position of the pyridine ring. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology.

PropertyValue
CAS Number 116419-00-2
Molecular Weight 209.2 g/mol
Purity ≥95%
Chemical Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with methyl chloroacetate in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is conducted in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could make it a potential candidate for treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer research. In cellular assays, it has been demonstrated to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways and cell cycle arrest. Notably, compounds with similar structures have been linked to enhanced cytotoxicity against various cancer types .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or modulate receptor activity involved in cellular signaling pathways. The exact molecular targets remain to be fully elucidated but are likely related to its structural features that allow for binding to biological macromolecules .

Case Studies

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values in the low micromolar range.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential therapeutic role in managing inflammatory conditions.
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate

InChI

InChI=1S/C11H15NO3/c1-7-6-12-9(5-10(13)14-3)8(2)11(7)15-4/h6H,5H2,1-4H3

InChI Key

FKOFOSXBHHEUGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CC(=O)OC

Origin of Product

United States

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